Tert-butyl (naphthalen-1-ylmethylene)carbamate
Overview
Description
“Tert-butyl (naphthalen-1-ylmethylene)carbamate” is a chemical compound used in scientific research. It is also known as BOC-amide . It has diverse applications, such as drug synthesis and studying its potential in catalysis and material science.
Synthesis Analysis
The synthesis of tert-butyl carbamate involves a palladium-catalyzed cross-coupling reaction with various aryl halides . The reaction proceeds in the presence of natural phosphate as a catalyst, with excellent yield, simple workup, and benign environment .Molecular Structure Analysis
The molecular structure of tert-butyl carbamate is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate include a molecular weight of 117.1463 . It is stable under recommended storage conditions .Scientific Research Applications
Synthetic Phenolic Antioxidants and Environmental Impact
Tert-butyl (naphthalen-1-ylmethylene)carbamate and its derivatives, like other synthetic phenolic antioxidants (SPAs), are widely used in industries to retard oxidative reactions and prolong the shelf life of products. These compounds, including Tert-butyl derivatives, have been detected in various environmental matrices and human samples, indicating widespread exposure. Toxicity studies suggest that some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, or even carcinogenic properties. The need for research into novel SPAs with low toxicity and environmental impact is highlighted, underlining the importance of understanding the environmental behavior and health implications of these compounds (Liu & Mabury, 2020).
Decomposition in Environmental Processes
The decomposition of related compounds like Methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor is another area of interest. Such studies demonstrate the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting compounds like MTBE, a close relative of this compound. This process, interestingly, offers an alternative method of decomposing and converting MTBE into various compounds, showcasing the potential for environmental remediation or recycling applications (Hsieh et al., 2011).
Polymer Applications
In the realm of polymer science, compounds like Poly(butylene 2,6-naphthalate) (PBN), which contain rigid naphthalene units similar to the naphthalen-1-yl group in this compound, demonstrate excellent material properties like anti-abrasion, low friction, superior chemical resistance, and outstanding gas barrier characteristics. The presence of naphthalene structures in polymers is crucial for these properties, and understanding the melt-crystallization process of such polymers is vital for developing specific crystal structures and morphologies, which are pivotal for their industrial applications (Ding et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl N-(naphthalen-1-ylmethylidene)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)19-15(18)17-11-13-9-6-8-12-7-4-5-10-14(12)13/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEIHDRBPANCHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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